1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride
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Overview
Description
1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride is a chemical compound known for its unique structure and properties It consists of an amino group attached to a propane backbone, with a 2,6-dimethylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like nickel or copper to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-pressure autoclaves and catalytic hydrogenation are common methods employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, nickel or palladium catalysts.
Substitution: Halogenated compounds, base catalysts
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines
Scientific Research Applications
1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor binding, and interference with cellular signaling processes .
Comparison with Similar Compounds
- 1-(2,6-Dimethylphenylamino)propane-1,2-dione dioxime
- Bis[1-(2,6-dimethylanilino)propane-1,2-dione dioximato]nickel(II)
Comparison: 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride is unique due to its specific amino and phenylamino substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83843-36-1 |
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Molecular Formula |
C11H20Cl2N2 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-N-(2,6-dimethylphenyl)propane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8-5-4-6-9(2)11(8)13-10(3)7-12;;/h4-6,10,13H,7,12H2,1-3H3;2*1H |
InChI Key |
JHBFDYUIKSBYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)CN.Cl.Cl |
Origin of Product |
United States |
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